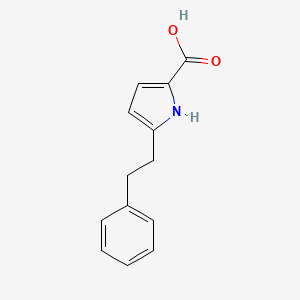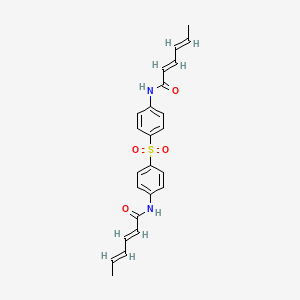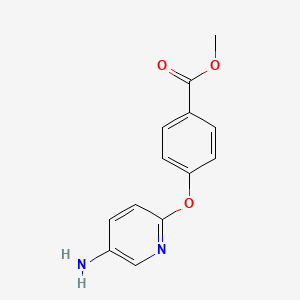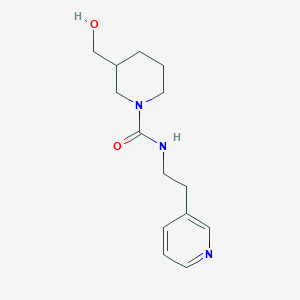![molecular formula C11H18N2O3 B7549435 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7549435.png)
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone, also known as OCE, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. OCE is a piperazine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied to understand its potential benefits and limitations.
Mécanisme D'action
The mechanism of action of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act as an inhibitor of various enzymes and proteins in the body. 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation. 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone inhibits the activity of MMPs and AChE, while in vivo studies have shown that 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone can reduce inflammation and improve cognitive function in animal models of Alzheimer's disease. 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has several advantages for use in lab experiments, including its ease of synthesis and its ability to inhibit the activity of enzymes and proteins. However, 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone, including:
1. Further studies to understand the mechanism of action of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone and its potential side effects.
2. Investigation of the potential use of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone as a drug candidate for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
3. Development of new materials, such as polymers and coatings, using 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone as a starting material.
4. Investigation of the potential use of 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone as a tool for studying the activity of enzymes and proteins in the body.
Conclusion
In conclusion, 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone is a chemical compound that has been studied for its potential applications in various fields. 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated. While 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has several advantages for use in lab experiments, further studies are needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone can be synthesized using various methods, including the reaction of piperazine with oxalyl chloride to form 1,4-dioxopiperazine, which is then reacted with ethylamine to produce 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone. Another method involves the reaction of piperazine with ethyl oxalyl chloride to form 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone.
Applications De Recherche Scientifique
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, neurological disorders, and infectious diseases. 1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone has also been studied for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Propriétés
IUPAC Name |
1-[4-(oxolane-2-carbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-9(14)12-4-6-13(7-5-12)11(15)10-3-2-8-16-10/h10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONUDXDDBJAJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Oxolane-2-carbonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-4-(4-methylpiperazin-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B7549353.png)

![N-[(E)-4-ethoxy-2-hydroxy-2-(trifluoromethyl)but-3-enyl]-2-(2-fluorophenoxy)acetamide](/img/structure/B7549365.png)



![2-[3-(2H-benzotriazole-5-carbonylamino)phenyl]acetic acid](/img/structure/B7549392.png)
![4-(3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7549395.png)

![(Z)-N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-phenylethylidene]amino]propan-2-imine](/img/structure/B7549414.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)

![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)